3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 2-methylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly for its potential anti-tuberculosis activity.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is employed in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and material properties .
Properties
Molecular Formula |
C11H11BrN2 |
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Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11BrN2/c1-7-11(12)14-5-4-9(8-2-3-8)6-10(14)13-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
YWFDHNFNQMZSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)C3CC3)Br |
Origin of Product |
United States |
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